(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL
Description
Properties
IUPAC Name |
(1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPPIKMBCJUUTG-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@]2(CCCC[C@@H]2CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401204297 | |
| Record name | (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401204297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931115-27-4, 185502-39-0 | |
| Record name | (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931115-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 2-(aminomethyl)-1-(3-methoxyphenyl)-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185502390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401204297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOHEXANOL, 2-(AMINOMETHYL)-1-(3-METHOXYPHENYL)-, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDX4ZNH4WE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N,N-Didesmethyltramadol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Traditional Grignard Approach
The foundational method for synthesizing (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol involves the reaction of 2-(dimethylaminomethyl)cyclohexanone with the Grignard reagent derived from 3-bromoanisole. This process typically occurs in aliphatic ether solvents such as tetrahydrofuran (THF) at temperatures ranging from 30°C to 80°C. The Grignard reagent attacks the carbonyl group of the cyclohexanone derivative, forming a secondary alcohol with concurrent introduction of the 3-methoxyphenyl moiety.
However, this method historically produced a mixture of cis and trans diastereomers in an approximate 20:80 ratio, necessitating costly chromatographic separation. The trans isomer, encompassing the (1R,2R) and (1S,2S) enantiomers, is pharmacologically relevant, while the cis form lacks analgesic activity.
Lithium Salt-Enhanced Stereoselectivity
A breakthrough in stereochemical control was achieved through the addition of inorganic lithium salts (e.g., LiCl) and α,ω-di-(C1–3)-alkoxy-(C1–3)alkanes to the reaction medium. The DE10236510A1 patent demonstrates that combining 2-(dimethylaminomethyl)cyclohexanone with the 3-bromoanisole Grignard reagent in the presence of LiCl and 1,2-dimethoxyethane shifts the trans:cis ratio to 90:10. This improvement is attributed to the lithium ions coordinating with the Grignard reagent, stabilizing the transition state favoring trans addition.
Table 1: Comparative Stereoselectivity in Grignard Reactions
Organolithium Reagent Strategies
Organolithium-Mediated Coupling
The US5801201A patent outlines an alternative pathway using organolithium reagents derived from 3-bromoanisole. By treating 3-bromoanisole with n-butyllithium in hexane, a lithium-aryl species forms, which subsequently reacts with 2-(dimethylaminomethyl)cyclohexanone. This method, conducted at -30°C to 0°C in THF, achieves comparable yields (70–75%) to Grignard approaches but with marginally improved cis isomer suppression (trans:cis ≈ 85:15).
Solvent and Temperature Optimization
Reaction kinetics and stereoselectivity are highly solvent-dependent. Diethyl ether favors slower reaction rates, allowing better control over diastereomer formation, while THF accelerates the process at the expense of selectivity. For example, a reaction in THF at 60°C produces an 80:20 trans:cis ratio, whereas diethyl ether at 30°C elevates this to 88:12.
Stereochemical Resolution and Purification
Diastereomeric Crystallization
Crude reaction mixtures are often subjected to crystallization using ether/methanol (7:1) or diisopropyl ether/hexane (1:1) to isolate the trans isomer. The DE10236510A1 protocol reports a 67% recovery of this compound via silica gel chromatography with these solvent systems.
Chiral Auxiliary-Assisted Synthesis
| Solvent Ratio | Trans Isomer Purity (%) | Recovery Yield (%) |
|---|---|---|
| Ether/Methanol (7:1) | 98.5 | 67 |
| Diisopropyl Ether/Hexane (1:1) | 97.2 | 58 |
Mechanistic Insights into Stereochemical Control
The preferential formation of the trans isomer arises from steric effects during nucleophilic addition. In the Grignard reaction, the bulky 3-methoxyphenyl group and dimethylaminomethyl substituent adopt equatorial positions in the cyclohexanol ring transition state, minimizing 1,3-diaxial interactions. Lithium ions further stabilize this arrangement by coordinating with the methoxy oxygen and Grignard reagent, as depicted below:
This coordination is less effective in cis isomer formation, where substituents occupy axial positions, leading to higher transition state energy.
Industrial-Scale Process Considerations
Catalyst Recycling
The Pt- or Pd-catalyzed hydrogenation of benzyl-protected intermediates (e.g., converting benzyl ethers to alcohols) is a critical step in large-scale synthesis. The US5801201A patent notes that catalyst reuse for up to five cycles only marginally reduces yield (from 92% to 88%), enhancing cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be further reduced to modify the cyclohexane ring or the aminomethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Modified cyclohexane derivatives.
Substitution Products: Various substituted cyclohexane derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its pharmacological properties, particularly in the treatment of neurological disorders. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Key Studies:
- Research has shown that similar compounds can act as agonists or antagonists at neurotransmitter receptors, influencing signaling pathways relevant to conditions like depression and anxiety.
- Its ability to modulate enzyme activity suggests potential applications in metabolic disorders.
Organic Synthesis
(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions.
Synthesis Pathways:
- Reductive Amination : The compound can be synthesized from cyclohexanone derivatives through reductive amination with 3-methoxybenzylamine.
- Hydroxylation : This step introduces the hydroxyl group necessary for its biological activity.
Biological Studies
The compound is used in biological research to explore its effects on cellular processes and interactions with specific molecular targets.
Mechanisms of Action:
- The aminomethyl group facilitates hydrogen bonding and electrostatic interactions with proteins.
- The methoxyphenyl group enhances hydrophobic interactions, potentially increasing binding affinity to target receptors.
Industrial Applications
In industrial settings, this compound is being explored for its potential use in producing specialty chemicals and materials. Its unique properties may lead to innovations in chemical manufacturing processes.
Case Study 1: Neurological Disorder Treatment
In studies involving animal models of depression, derivatives of this compound demonstrated significant antidepressant-like effects. The mechanism was attributed to modulation of serotonin receptors.
Case Study 2: Enzyme Inhibition
Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was linked to alterations in glucose metabolism in vitro, suggesting potential applications in diabetes management.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or receptor agonism/antagonism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tramadol and Its Stereoisomers
Tramadol, the parent compound, is a racemic mixture of (1R,2R)- and (1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol (molecular weight: 263.38 g/mol) . Unlike Compound A, tramadol contains a dimethylamino group (-CH₂N(CH₃)₂), which enhances its lipophilicity and μ-opioid receptor (MOR) binding affinity .
The dimethylamino group in tramadol is critical for its pharmacological activity. Removal of both methyl groups (as in Compound A) likely reduces opioid receptor binding, shifting its mechanism toward non-opioid pathways (e.g., serotonin/norepinephrine reuptake inhibition) .
Other Tramadol Metabolites and Derivatives
(a) O-Desmethyltramadol
- Formed via CYP2D6-mediated demethylation of the 3-methoxy group in tramadol.
- Higher MOR affinity than tramadol but lower than morphine .
- Contrasts with Compound A, which retains the 3-methoxyphenyl group.
(b) N-Methyl Tramadol Derivatives
- Example: (1R,2R)-2-[(Methylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol (HMDB0014339) .
- Contains a -CH₂NHCH₃ group, intermediate between Compound A and tramadol.
- Suggests stepwise demethylation in metabolic pathways.
(c) Trans-Tramadol
Non-Tramadol Analogs
(a) (1R,2R)-2-(Cyclopropylamino)cyclohexan-1-ol
(b) Ambroxol Hydrochloride
Pharmacological and Clinical Implications
- Compound A ’s primary amine group increases polarity, likely reducing blood-brain barrier penetration compared to tramadol .
Biological Activity
(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL, also known as a chiral cyclohexanol derivative, has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by an aminomethyl group and a methoxyphenyl substituent on a cyclohexane ring, which contributes to its diverse interactions with biological targets.
- Molecular Formula : C14H21NO2
- Molecular Weight : 235.32 g/mol
- IUPAC Name : this compound
- Structural Features : The compound's stereochemistry and functional groups are crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Receptors : It may act as a modulator of specific receptors, influencing signaling pathways.
- Enzymatic Inhibition : The compound can inhibit certain enzymes, affecting metabolic processes.
- Ion Channels : Interaction with ion channels may alter cellular excitability and neurotransmission.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antinociceptive Effects
Studies have shown that this compound possesses antinociceptive properties. In animal models, it has been demonstrated to reduce pain response through mechanisms involving opioid receptors and modulation of pain signaling pathways.
2. Neuroprotective Properties
The compound has displayed neuroprotective effects in vitro and in vivo studies, potentially through antioxidant activity and the inhibition of neuroinflammatory processes. These properties suggest its potential use in treating neurodegenerative diseases.
3. Antidepressant Activity
Preclinical studies indicate that this compound may exhibit antidepressant-like effects. Its interaction with serotonin receptors and modulation of neurotransmitter levels are believed to contribute to this activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound highlights the importance of its stereochemistry and functional groups in determining biological efficacy:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Aminomethyl & methoxy groups | Antinociceptive, neuroprotective |
| (1R,2R)-2-(Aminomethyl)-1-(4-methoxyphenyl)cyclohexan-1-OL | Different methoxy position | Reduced activity |
| (1R,2R)-2-(Aminomethyl)-1-(3-hydroxyphenyl)cyclohexan-1-OL | Hydroxy instead of methoxy | Altered receptor binding |
Case Studies
Several case studies have explored the pharmacological potential of this compound:
Case Study 1: Pain Management
In a controlled study involving rodents, administration of this compound resulted in significant reduction in pain responses compared to control groups. The study highlighted the compound's potential as a novel analgesic agent.
Case Study 2: Neuroprotection in Models of Alzheimer’s Disease
In vitro experiments demonstrated that this compound could protect neuronal cells from amyloid-beta-induced toxicity. This suggests its potential application in Alzheimer's disease treatment strategies.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended to confirm the stereochemistry and structural integrity of (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-OL?
- Methodological Answer :
- X-ray crystallography is the definitive method for resolving stereochemistry, particularly for chiral centers .
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) can separate enantiomers and assess enantiopurity. Mobile phases often use hexane/isopropanol with 0.1% diethylamine to reduce peak tailing .
- NMR spectroscopy with chiral solvating agents (e.g., Eu(hfc)₃) can distinguish enantiomers via splitting of specific proton signals .
Q. What synthetic strategies are effective for preparing this compound?
- Methodological Answer :
- Reductive amination : React 1-(3-methoxyphenyl)cyclohexan-1-one with nitromethane under acidic conditions, followed by catalytic hydrogenation to yield the aminomethyl group .
- Epoxide ring-opening : Use a cyclohexene oxide intermediate, followed by nucleophilic attack with an ammonia equivalent (e.g., NH₃·BH₃) to install the aminomethyl group .
- Key considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm regioselectivity using NOESY NMR .
Q. How can researchers ensure purity and stability during storage of this compound?
- Methodological Answer :
- Purification : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >98% purity. Verify via LC-MS (ESI+ mode) .
- Stability : Store lyophilized samples at -20°C under argon to prevent oxidation. For solutions, use stabilizers like 0.1% ascorbic acid in PBS (pH 7.4) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported receptor binding affinities for this compound across different assays?
- Methodological Answer :
- Assay standardization : Use a reference ligand (e.g., radiolabeled [³H]-ligand) to normalize inter-lab variability. Validate buffer conditions (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl₂) to maintain receptor conformation .
- Competitive binding assays : Perform displacement studies with increasing concentrations of unlabeled compound to calculate Ki values, correcting for nonspecific binding using 10 μM reference antagonist .
- Data normalization : Apply the Cheng-Prusoff equation to account for differences in radioligand concentration and assay temperature .
Q. What strategies mitigate oxidative degradation during in vivo pharmacokinetic studies?
- Methodological Answer :
- Sample stabilization : Add 1 mM EDTA to blood/plasma samples to chelate metal ions that catalyze oxidation. Store samples at -80°C immediately post-collection .
- Metabolite profiling : Use UPLC-QTOF-MS with negative ionization to identify oxidation products (e.g., hydroxylated or demethylated metabolites) .
- In vitro liver microsome assays : Pre-incubate compound with NADPH-regenerating system to simulate hepatic metabolism and identify labile sites .
Q. How does stereochemical purity impact the compound’s pharmacological activity?
- Methodological Answer :
- Enantiomer-specific assays : Test (1R,2R) and (1S,2S) enantiomers separately in receptor binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP inhibition).
- Docking simulations : Use molecular dynamics (e.g., AutoDock Vina) to compare binding poses of enantiomers with target receptors, focusing on hydrogen-bonding interactions with the aminomethyl group .
- In vivo enantiomer discrimination : Administer enantiomers via IV to rodents and measure plasma/tissue distribution using chiral LC-MS/MS .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in aqueous vs. lipid matrices?
- Methodological Answer :
- Solvent screening : Test solubility in PBS (pH 7.4), DMSO, and lipid emulsions (e.g., Intralipid®) using nephelometry.
- Partition coefficient (LogP) : Measure experimentally via shake-flask method (octanol/water) and compare with computational predictions (e.g., ChemAxon) to validate hydrophobicity .
- Surface plasmon resonance (SPR) : Assess binding to serum albumin to explain discrepancies in lipid-mediated solubility .
Experimental Design Considerations
Q. What protocols minimize batch-to-batch variability in enantiomeric yield during scale-up synthesis?
- Methodological Answer :
- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and adjust catalyst loading (e.g., Jacobsen’s catalyst) in real-time .
- Design of experiments (DoE) : Optimize parameters (temperature, solvent ratio) via factorial design to maximize enantiomeric excess (ee >99%) .
- Crystallization control : Seed reactions with pre-characterized (1R,2R) crystals to direct stereochemical outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

